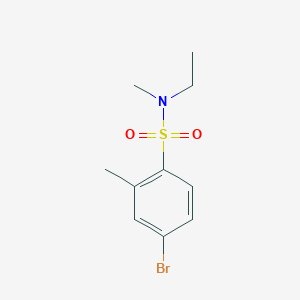

4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide

描述

Historical Context and Discovery

The development of sulfonamide chemistry traces its origins to the groundbreaking work of Gerhard Domagk in the early 20th century, whose discovery of sulfonamides marked a significant advancement in both medical treatment and chemical synthesis. Domagk's identification of prontosil, an azo dye derived from sulfonamides, demonstrated the profound potential of this chemical class in combating bacterial infections caused by Streptococcus pyogenes. The historical significance of this discovery extended beyond immediate therapeutic applications, as it established the foundation for systematic investigation of sulfonamide structures and their diverse chemical properties. Domagk's contributions to chemotherapy were recognized with the Nobel Prize in 1939, although political circumstances of the time prevented immediate acceptance of this honor.

The evolution of sulfonamide chemistry continued throughout the mid-20th century, with researchers developing increasingly sophisticated synthetic approaches and structural modifications. The introduction of halogenated sulfonamides, including bromine-containing derivatives like this compound, represented a natural progression in the field's development. These halogenated variants offered enhanced synthetic versatility through their ability to participate in cross-coupling reactions and other metal-mediated transformations. The specific structural features of this compound, including its substitution pattern and alkyl groups, reflect the accumulated knowledge of structure-activity relationships developed over decades of sulfonamide research.

Relevance in Modern Chemical Research

Contemporary chemical research has identified this compound as a compound of significant synthetic utility, particularly in the context of modern cross-coupling methodologies and advanced organic synthesis. The presence of the bromine substituent enables the compound to serve as an effective substrate for various palladium-catalyzed reactions, including Suzuki coupling, Stille coupling, and Heck coupling reactions. These transformations have become essential tools in modern synthetic chemistry, allowing for the construction of complex molecular architectures from relatively simple starting materials.

Recent advances in sulfonamide synthesis have demonstrated the importance of compounds like this compound in developing new synthetic methodologies. The compound's structural features make it an ideal candidate for studying oxidative coupling reactions, electrochemical synthesis methods, and mechanochemical approaches to sulfonamide formation. Research groups have utilized similar halogenated sulfonamides to investigate novel synthetic pathways, including the use of stable sulfur dioxide surrogates such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) in Sandmeyer-type reactions.

The compound's relevance extends to the development of new catalytic systems and reaction conditions for sulfonamide synthesis. Recent publications have highlighted the utility of sulfonyl chloride intermediates derived from similar brominated compounds in accessing diverse sulfonamide structures. These developments demonstrate the ongoing importance of well-characterized sulfonamide building blocks in advancing synthetic methodology and enabling the preparation of complex target molecules.

Overview of Sulfonamide Compounds in Organic Chemistry

Sulfonamide compounds constitute a fundamental class of organosulfur molecules characterized by the presence of a sulfur-nitrogen bond within a sulfonyl framework. The general structural motif of sulfonamides, featuring the distinctive sulfur dioxide group bonded to nitrogen, provides these compounds with unique chemical and physical properties that have made them indispensable in both synthetic and pharmaceutical chemistry. The electronic properties of the sulfonyl group, combined with the nucleophilic nature of the nitrogen center, create opportunities for diverse chemical transformations and biological interactions.

The synthetic chemistry of sulfonamides has evolved to encompass numerous synthetic strategies, ranging from traditional approaches involving sulfonyl chlorides to modern oxidative coupling methods. Contemporary research has demonstrated the feasibility of constructing sulfonamide bonds through electrochemical oxidative coupling of thiols with amines, representing a significant advancement in environmentally sustainable synthetic methodology. These electrochemical approaches avoid the need for stoichiometric oxidants and provide excellent functional group tolerance, making them particularly attractive for complex molecule synthesis.

Advanced synthetic methodologies for sulfonamide preparation have incorporated diverse sulfur sources, including sulfites, sulfinates, and sulfur dioxide surrogates. The development of mechanochemical methods has enabled three-component coupling reactions involving potassium metabisulfite, primary or secondary amines, and aryl bromides under palladium-catalyzed conditions. These approaches demonstrate remarkable functional group tolerance and can be performed on gram scale with yields ranging from 69 to 80 percent, highlighting the practical utility of modern sulfonamide synthesis methods.

| Synthetic Method | Sulfur Source | Yield Range | Key Advantages |

|---|---|---|---|

| Electrochemical Coupling | Thiols/Disulfides | 65-85% | Environmental sustainability, mild conditions |

| Mechanochemical Synthesis | Potassium metabisulfite | 69-80% | Gram-scale capability, broad functional group tolerance |

| Sandmeyer Chlorosulfonylation | DABSO | 70-90% | Direct from anilines, operationally simple |

| Traditional Sulfonyl Chloride | Sulfonyl chlorides | 75-95% | Well-established, high reliability |

Objectives and Scope of the Research

The primary objective of research involving this compound centers on understanding its synthetic utility and chemical behavior in various reaction environments. Current investigations focus on elucidating the compound's reactivity patterns, particularly its participation in cross-coupling reactions and its potential as a synthetic intermediate for more complex molecular targets. The specific substitution pattern of this compound, featuring both electron-withdrawing and electron-donating groups, provides unique opportunities to study electronic effects on sulfonamide reactivity.

Research scope encompasses detailed characterization of the compound's physical and chemical properties, including its crystallographic structure, spectroscopic behavior, and thermal stability. The compound's molecular formula C10H14BrNO2S and molecular weight of 292.19 provide the foundation for systematic studies of its chemical behavior under various reaction conditions. Investigators have particular interest in the compound's SMILES representation O=S(C1=CC=C(Br)C=C1C)(N(CC)C)=O, which enables computational modeling and prediction of reactivity patterns.

Contemporary research objectives also include the development of efficient synthetic routes to this compound and related compounds, with emphasis on environmentally sustainable methodologies. The investigation of novel synthetic approaches, including the use of metal-free oxidative coupling reactions and mechanochemical synthesis methods, represents a significant component of current research efforts. These studies aim to establish practical, scalable synthetic routes that can be implemented in both academic and industrial settings.

| Research Objective | Methodology | Expected Outcomes |

|---|---|---|

| Reactivity Studies | Cross-coupling reactions, oxidative transformations | Enhanced understanding of electronic effects |

| Synthetic Route Development | Metal-free methods, mechanochemical approaches | Practical, scalable synthetic protocols |

| Structure-Activity Relationships | Computational modeling, experimental validation | Predictive models for related compounds |

| Physical Property Characterization | Spectroscopic analysis, crystallographic studies | Comprehensive chemical profile |

The scope of investigation extends to the compound's potential applications in pharmaceutical chemistry and materials science, building upon the established importance of sulfonamide scaffolds in drug discovery. Research efforts aim to identify novel synthetic transformations that can be applied to this compound and to develop structure-activity relationships that guide the design of related compounds with enhanced properties. The integration of computational chemistry methods with experimental validation provides a comprehensive approach to understanding the compound's chemical behavior and optimizing its synthetic utility.

属性

IUPAC Name |

4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-4-12(3)15(13,14)10-6-5-9(11)7-8(10)2/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKHYALYYDPUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=C(C=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct N-Alkylation of 4-Bromobenzenesulfonamide

A common route involves the alkylation of 4-bromobenzenesulfonamide with ethyl bromide in the presence of a base such as lithium hydride (LiH) or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at room temperature. This method yields N-ethyl derivatives with moderate to good yields.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 4-Bromobenzenesulfonamide + Ethyl bromide + LiH in DMF, RT | Formation of 4-bromo-N-ethylbenzenesulfonamide, yield ~70% |

This method is supported by analogous synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, where alkyl bromides react with sulfonamides under basic conditions to yield N-alkyl sulfonamides efficiently.

Introduction of Methyl Groups on Aromatic Ring and Nitrogen

- Methylation at the 2-position of the benzene ring can be achieved by starting with 2-methyl-4-bromobenzenesulfonyl chloride or by directed ortho-lithiation followed by methylation.

- N-Methylation of the sulfonamide nitrogen can be done via methyl iodide or dimethyl sulfate alkylation after initial sulfonamide formation.

Stepwise Imine Formation and Reduction

In some complex sulfonamide derivatives, a stepwise approach involving preformation of an imine intermediate followed by reduction has been used to attach alkyl groups to the sulfonamide nitrogen. For example, reductive amination of 4-aminobenzenesulfonamide with aldehydes followed by sodium borohydride reduction yields N-substituted sulfonamides. Although this is more common for aryl or benzyl substituents, the principle may be adapted for ethyl groups.

Alternative Coupling Methods: Buchwald–Hartwig Amination

For the synthesis of N-substituted sulfonamides with aromatic or heteroaromatic amines, Buchwald–Hartwig coupling has been employed using palladium catalysts. This method involves coupling aryl bromides with amines under catalytic conditions to form the sulfonamide nitrogen substituent.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 4-Bromo-N-(heteroaryl)benzenesulfonamide + amine + Pd catalyst, base, solvent, heat | Formation of N-aryl or N-alkyl sulfonamide derivatives |

This method is efficient for complex substituents but may be less common for simple ethyl groups.

Summary Table of Preparation Methods

| Method | Key Reagents and Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| N-Alkylation with Alkyl Halide | 4-Bromobenzenesulfonamide + Ethyl bromide + LiH/ K2CO3 in DMF, RT | Simple, direct | 70–78 | Common for N-ethyl sulfonamides |

| Reductive Amination | 4-Aminobenzenesulfonamide + Aldehyde + NaBH4 | Allows complex N-substituents | Variable | Requires imine preformation |

| Buchwald–Hartwig Coupling | 4-Bromo-N-(heteroaryl)benzenesulfonamide + amine + Pd catalyst | Efficient for aromatic amines | Moderate | Useful for heteroaryl substitutions |

| Directed Ortho-Methylation | Lithiation + methyl iodide | Introduces methyl on aromatic ring | High | Requires controlled lithiation |

Research Findings and Optimization Notes

- Reaction Yields and Purity: N-alkylation of sulfonamides with ethyl bromide typically yields 70–78% pure product under mild conditions.

- Solvent and Base Selection: DMF is preferred for solubility; LiH or K2CO3 are effective bases for deprotonation of sulfonamide nitrogen.

- Temperature Control: Room temperature conditions minimize side reactions.

- Catalyst Use: For Buchwald–Hartwig coupling, Pd catalysts with appropriate ligands enhance coupling efficiency.

- Alternative Reduction: Sodium borohydride is effective for reductive amination steps, but alternative reducing agents may be required depending on substrate sensitivity.

Analytical Techniques for Verification

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern and purity.

- Mass Spectrometry (MS): Confirms molecular weight and bromine isotopic pattern.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and reaction completion.

- Infrared Spectroscopy (IR): Confirms sulfonamide functional group presence.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 4 undergoes substitution with nucleophiles under specific conditions.

Key Findings :

-

Bromine substitution is favored in polar aprotic solvents (e.g., DMF) with catalytic Cu or Pd .

-

Steric hindrance from the N-ethyl and 2-methyl groups slows reaction kinetics compared to unsubstituted analogs.

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings to form biaryl systems.

| Reaction Type | Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O | 4-aryl derivatives | 75–90% | |

| Buchwald–Hartwig Amination | Pd₂(dba)₃, XantPhos, Cs₂CO₃ | N-alkyl/aryl amines | 65–80% |

Mechanistic Insight :

-

The sulfonamide group enhances electrophilicity at C4, facilitating oxidative addition to Pd(0).

-

Competing side reactions (e.g., dehalogenation) occur if base strength is excessive .

Sulfonamide Reactivity

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | HCl, H₂O, reflux | Benzenesulfonic acid derivative |

| Reduction | LiAlH₄, THF | Sulfinic acid (low yield) |

Methyl Group Oxidation

The 2-methyl substituent is oxidized to a carboxylic acid under strong conditions:

Biological Activity and SAR

While not directly studied, analogs show structure-activity relationships (SAR):

-

Antimicrobial Activity : Bromine enhances lipophilicity, improving membrane penetration.

-

Enzyme Inhibition : Sulfonamide moiety binds to zinc in metalloenzymes (e.g., carbonic anhydrase).

Comparative Reactivity Table

| Reaction | Bromine Reactivity | Sulfonamide Stability |

|---|---|---|

| NAS (NH₃) | High | Stable |

| Suzuki Coupling | Moderate | Stable |

| Hydrolysis | Low | Degrades |

Industrial-Scale Considerations

科学研究应用

4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.

Biological Studies: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

Chemical Synthesis: Utilized in the synthesis of more complex organic molecules through various coupling and substitution reactions.

Industrial Applications: Used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This inhibition can disrupt biological pathways, leading to therapeutic effects in medicinal applications.

相似化合物的比较

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in 4-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide) decrease electron density at the sulfonamide sulfur, affecting nucleophilic substitution kinetics .

- Biological Activity : N,N-Dimethyl derivatives (e.g., p-bromo-N,N-dimethylbenzenesulfonamide) exhibit antiproliferative properties, suggesting that alkylation at nitrogen enhances membrane permeability .

Characterization Tools :

- X-ray Crystallography : SHELX and ORTEP-3 were used to resolve structures of related sulfonamides (e.g., ’s bromo-hydroxy derivative) .

- Spectroscopy : Multiwfn software aids in analyzing electron localization and bond orders, critical for validating electronic effects in brominated analogs .

Physicochemical Properties

生物活性

4-Bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide is an organic compound that has garnered attention for its potential biological activities. Characterized by its sulfonamide functional group, this compound features a bromine atom and two dimethyl groups attached to a benzene ring, contributing to its unique pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, biological evaluations, and potential applications.

Synthesis

The synthesis of this compound typically involves several steps, including bromination and sulfonamide formation. The general synthetic route can be summarized as follows:

- Bromination : The starting material, N-ethyl-2,N-dimethyl-benzenesulfonamide, is brominated using bromine or a brominating agent.

- Purification : The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

This compound can be synthesized with an overall yield of approximately 47%, depending on the specific conditions and reagents used.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties.

A comparative analysis of structurally related compounds revealed the following:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 4-bromo-N,N-dimethylbenzenesulfonamide | 0.98 | Contains dimethyl groups; used in similar applications |

| 4-bromo-N-methylbenzenesulfonamide | 0.92 | Methyl instead of ethyl; different biological activity |

| 3-bromo-N,N-dimethylbenzenesulfonamide | 0.90 | Different position of bromine; potential antimicrobial activity |

| 4-bromo-N,N-dimethylnaphthalene-1-sulfonamide | 0.92 | Naphthalene ring; may exhibit unique electronic properties |

| 2-bromo-N,N-dimethylbenzenesulfonamide | 0.91 | Bromine at a different position; potentially distinct reactivity |

These findings suggest that slight modifications in the chemical structure can lead to variations in biological activity and chemical behavior.

Antiproliferative Activity

In addition to antimicrobial effects, there is evidence suggesting that sulfonamide derivatives may exhibit antiproliferative activity against various cancer cell lines. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on human cancer cell lines, indicating potential use in cancer therapy .

Case Studies

Several studies have explored the biological activity of sulfonamides and their derivatives:

- Antibacterial Activity : A study examined the antibacterial efficacy of various sulfonamides against Gram-positive and Gram-negative bacteria, demonstrating that the presence of electron-withdrawing groups (like bromine) enhances antibacterial action .

- Antifungal Activity : Another investigation focused on the antifungal properties of related compounds, revealing significant inhibitory effects against pathogenic fungi, which could be attributed to structural similarities with this compound .

- Cytotoxicity Studies : Research involving flow cytometry assays showed that certain sulfonamide derivatives induced apoptosis in cancer cell lines such as MCF-7 and U-937, highlighting their potential as anticancer agents .

常见问题

Q. Optimization Tips :

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).

- Use excess sulfonyl chloride (1.2 eq) to drive the reaction to completion .

- Yield improvements (70–85%) are achievable by controlling temperature and avoiding hydrolysis side reactions .

Basic: How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

Spectroscopic Analysis :

Q. Crystallographic Validation :

- X-ray Diffraction : Use single-crystal X-ray analysis to resolve bond lengths and angles. For example, the C-Br bond length is typically ~1.89 Å, and sulfonamide S-N distances are ~1.63 Å .

- Space Group : Monoclinic (P2₁/c) is common for similar sulfonamides .

Advanced: How can researchers address discrepancies in reported biological activity data for brominated sulfonamides?

Methodological Answer :

Discrepancies often arise from variations in assay conditions or impurity profiles. To resolve:

Reproducibility Checks : Standardize biological assays (e.g., enzyme inhibition IC₅₀ measurements) using controls like acetazolamide for carbonic anhydrase studies .

Purity Validation : Employ HPLC (>95% purity) and elemental analysis to rule out impurities affecting activity .

Comparative Studies : Benchmark against structurally analogous compounds (e.g., 4-chloro derivatives) to isolate electronic effects of bromine .

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase). The bromine substituent enhances hydrophobic interactions in the active site .

- QSAR Studies : Correlate electronic parameters (Hammett σ) with inhibitory activity. Bromine’s +I effect increases electron density, improving binding .

- Validation : Compare docking scores with experimental IC₅₀ values and mutagenesis data .

Advanced: How can researchers analyze the thermodynamic stability of this compound under varying conditions?

Q. Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (typically >200°C for sulfonamides) .

- Solubility Studies : Use shake-flask methods to determine solubility in DMSO, ethanol, and water. LogP values (~2.5) predict moderate lipophilicity .

- Crystal Packing Analysis : Hydrogen-bonding networks (N-H···O=S) contribute to lattice stability, as observed in related sulfonamides .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Q. Methodological Answer :

- Solvent Screening : Use vapor diffusion with DMF/ethanol mixtures to grow single crystals .

- Temperature Gradients : Slow cooling (0.5°C/hr) from 60°C to 25°C reduces disorder .

- Halogen Bonding : Leverage Br···O interactions to stabilize crystal lattices, as seen in analogous structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。